molecular formula C6H12OS B098520 Ether, 2-(ethylthio)ethyl vinyl CAS No. 18370-87-1

Ether, 2-(ethylthio)ethyl vinyl

Cat. No. B098520
CAS RN: 18370-87-1
M. Wt: 132.23 g/mol
InChI Key: JBYKCFLLZLHPIR-UHFFFAOYSA-N
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Description

Ether, 2-(ethylthio)ethyl vinyl, also known as ETVE, is a chemical compound that has gained attention in scientific research due to its unique properties. ETVE is a colorless liquid that has a strong odor and is soluble in water. This compound is synthesized through a specific method and has been found to have potential applications in various scientific fields.

Mechanism of Action

Ether, 2-(ethylthio)ethyl vinyl is a reactive compound that can undergo various reactions, such as addition and substitution reactions. In biomedicine, Ether, 2-(ethylthio)ethyl vinyl has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Ether, 2-(ethylthio)ethyl vinyl can also bind to proteins and enzymes, affecting their function and activity.
Biochemical and Physiological Effects:
Ether, 2-(ethylthio)ethyl vinyl has been found to have various biochemical and physiological effects. In animal studies, Ether, 2-(ethylthio)ethyl vinyl has been found to have neuroprotective effects, reducing brain damage caused by ischemia. Ether, 2-(ethylthio)ethyl vinyl has also been found to have anti-inflammatory effects, reducing inflammation in the brain and other tissues. Ether, 2-(ethylthio)ethyl vinyl has also been found to have antioxidant effects, reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

Ether, 2-(ethylthio)ethyl vinyl has various advantages and limitations for lab experiments. One advantage is its ability to cross the blood-brain barrier, making it a potential drug delivery agent for the treatment of neurological disorders. However, Ether, 2-(ethylthio)ethyl vinyl is a reactive compound that can undergo various reactions, making it difficult to control its behavior in experiments. Ether, 2-(ethylthio)ethyl vinyl also has a strong odor and is toxic, requiring special handling and disposal procedures.

Future Directions

There are various future directions for the research on Ether, 2-(ethylthio)ethyl vinyl. One direction is the development of Ether, 2-(ethylthio)ethyl vinyl-based drug delivery systems for the treatment of neurological disorders. Another direction is the synthesis of Ether, 2-(ethylthio)ethyl vinyl-based polymers and coatings for various applications, such as sensors and biomedical devices. Further research is also needed to understand the mechanism of action of Ether, 2-(ethylthio)ethyl vinyl and its effects on proteins and enzymes.

Synthesis Methods

Ether, 2-(ethylthio)ethyl vinyl is synthesized through a reaction between ethanethiol and acetylene. The reaction is carried out in the presence of a catalyst, such as copper(I) chloride, at a specific temperature and pressure. The resulting product is purified through distillation to obtain pure Ether, 2-(ethylthio)ethyl vinyl.

Scientific Research Applications

Ether, 2-(ethylthio)ethyl vinyl has been found to have potential applications in various scientific fields, including organic chemistry, material science, and biomedicine. In organic chemistry, Ether, 2-(ethylthio)ethyl vinyl is used as a reagent for various reactions, such as the synthesis of sulfur-containing compounds. In material science, Ether, 2-(ethylthio)ethyl vinyl is used as a precursor for the synthesis of polymers and coatings. In biomedicine, Ether, 2-(ethylthio)ethyl vinyl has been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

CAS RN

18370-87-1

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1-ethenoxy-2-ethylsulfanylethane

InChI

InChI=1S/C6H12OS/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3

InChI Key

JBYKCFLLZLHPIR-UHFFFAOYSA-N

SMILES

CCSCCOC=C

Canonical SMILES

CCSCCOC=C

Other CAS RN

18370-87-1

synonyms

Vinyl[2-(ethylthio)ethyl] ether

Origin of Product

United States

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